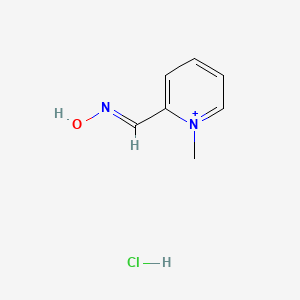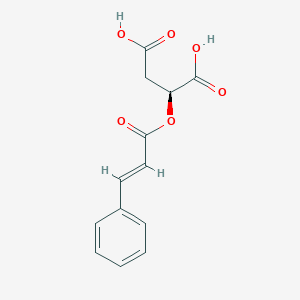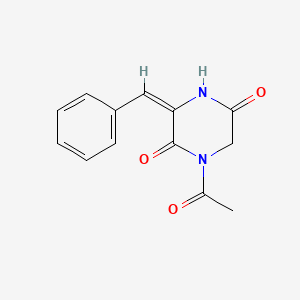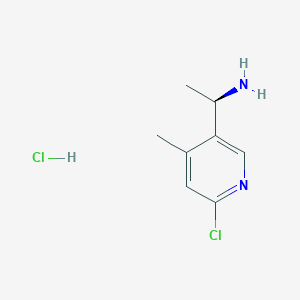
(R)-1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methyl group, along with an ethanamine side chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-4-methylpyridine.
Reaction with Ethanamine: The pyridine derivative is reacted with ethanamine under controlled conditions to form the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors, followed by purification processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Aplicaciones Científicas De Investigación
®-1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions or receptor binding.
Industry: The compound can be used in the production of agrochemicals or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride: The enantiomer of the compound.
1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine: The non-hydrochloride form.
6-Chloro-4-methylpyridine: The parent pyridine compound.
Uniqueness
®-1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both chlorine and methyl substituents on the pyridine ring. These features contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H12Cl2N2 |
|---|---|
Peso molecular |
207.10 g/mol |
Nombre IUPAC |
(1R)-1-(6-chloro-4-methylpyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-5-3-8(9)11-4-7(5)6(2)10;/h3-4,6H,10H2,1-2H3;1H/t6-;/m1./s1 |
Clave InChI |
QCWKWDZLTUAOEJ-FYZOBXCZSA-N |
SMILES isomérico |
CC1=CC(=NC=C1[C@@H](C)N)Cl.Cl |
SMILES canónico |
CC1=CC(=NC=C1C(C)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Ethylidenehydrazinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12816735.png)
![2,8-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B12816741.png)
![2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine](/img/structure/B12816747.png)
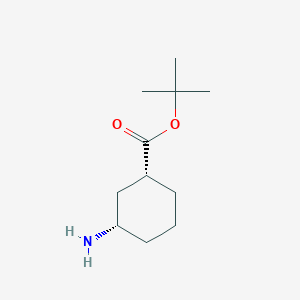

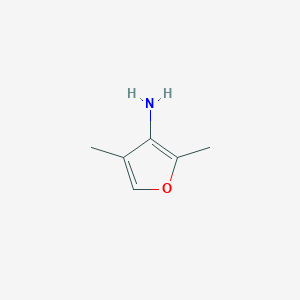

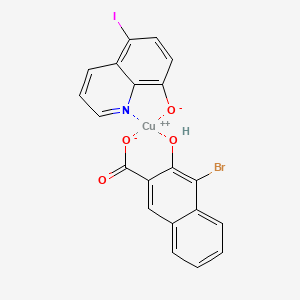
![5-chloro-6-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12816797.png)


